Dehydrosertindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZAIBLBVMRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173294-84-3 | |
| Record name | Dehydrosertindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173294843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROSERTINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4678O9A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Analog Development of Dehydrosertindole
Synthetic Pathways for Dehydrosertindole Generation
This compound can be generated through the metabolism of sertindole (B1681639) in biological systems, primarily via oxidative pathways mediated by cytochrome P450 enzymes nih.govmdpi.com. In a laboratory setting, the synthesis of this compound involves specific chemical reactions to introduce the necessary structural modifications to the sertindole core. One reported method for the synthesis of this compound involves the preparation of 5-chloro-1-(4-fluorophenyl)-3-[1-(2-ureidoethyl)piperidin-4yl]-1H-indol google.com. This process includes suspending potassium cyanate (B1221674) in dichloromethane (B109758) followed by the dropwise addition of trifluoroacetic acid at 0°C, to which a solution containing a sertindole precursor is added google.com.
While specific detailed synthetic schemes for this compound are not extensively detailed in the provided search results, the synthesis of indole (B1671886) derivatives, in general, involves diverse methods nih.gov. Common strategies for synthesizing indole carboxamide derivatives, which share some structural features with this compound's indole core, include the transformation of carboxylic acids to amide derivatives using reagents like CDI (carbonyldiimidazole) or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) nih.gov. Ester derivatives can also serve as intermediates, being converted to carboxylic acids and then to carboxamides nih.gov.
Preparation of this compound Derivatives for Structure-Activity Probes
The preparation of derivatives of a compound like this compound is a standard approach in medicinal chemistry to explore structure-activity relationships (SAR) nih.govresearchgate.netgpatindia.com. Although this compound itself has low pharmacological activity, synthesizing derivatives allows researchers to investigate how modifications to its chemical structure affect its interaction with biological targets, even if the goal is to understand metabolic pathways rather than develop a therapeutic agent based on the metabolite itself.
SAR studies typically involve synthesizing a series of compounds structurally related to the parent compound, where specific functional groups are systematically altered researchgate.netgpatindia.com. These derivatives are then tested for their biological activity (or lack thereof, in the case of an inactive metabolite). By correlating the structural changes with the observed activity, insights can be gained into the key features of the molecule responsible for its biological effects or metabolic fate researchgate.netgpatindia.comgpatindia.com.
For this compound, derivative synthesis could involve modifications to the indole ring, the piperidine (B6355638) ring, or the imidazolidinone moiety. For example, altering substituents on the phenyl ring attached to the indole nitrogen, changing the linker between the indole and piperidine, or modifying the imidazolidinone ring could all yield different derivatives. The specific synthetic routes for these derivatives would depend on the desired structural changes and would likely employ standard organic chemistry transformations.
Data on specific this compound derivatives and their synthesis for SAR studies is not explicitly detailed in the provided search results. However, the general principles of SAR studies on indole derivatives involve systematic structural variations and evaluation nih.govnih.gov.
Methodological Advances in this compound Chemical Synthesis
Advances in chemical synthesis methodologies can impact the preparation of compounds like this compound and its derivatives by offering more efficient, sustainable, or selective routes nih.govfrontiersin.org. While no specific methodological advances solely focused on this compound synthesis are highlighted in the search results, broader trends in chemical synthesis are relevant.
Modern synthetic chemistry emphasizes the development of new reactions and methods to synthesize complex molecules with high chemical efficiency, fewer steps, and minimal waste nih.gov. Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact, utilizing safer solvents, more efficient catalysts, and streamlined routes frontiersin.org. Techniques such as using water, supercritical CO2, or bio-based solvents are examples of such advances .
Furthermore, the application of artificial intelligence (AI) in drug discovery and synthesis prediction is an emerging area that could potentially influence the synthesis of complex molecules and their derivatives in the future frontiersin.orgnih.gov. AI can be used to prioritize the synthesis of specific molecules and predict synthetic routes frontiersin.orgnih.gov.
While the provided information does not detail specific recent methodological breakthroughs for this compound synthesis, it indicates that the field of chemical synthesis, in general, is continuously evolving with a focus on efficiency, sustainability, and the application of new technologies nih.govfrontiersin.org. These broader advances could be applied to the synthesis of this compound and its derivatives.
Advanced Analytical Methodologies for Dehydrosertindole Research
Chromatographic Techniques for Dehydrosertindole Quantification in Biological Matrices
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and their metabolites in biological samples due to their ability to separate complex mixtures. High-Performance Liquid Chromatography (HPLC) in various configurations is widely employed for the quantification of this compound and related compounds in biological matrices researchgate.netptfarm.pl. Sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often employed to isolate the analytes of interest from the biological matrix before chromatographic analysis ptfarm.plunil.chresearchgate.netlcms.cz. SPE, particularly using mixed-mode supports, has been applied for the extraction of this compound and other psychotropic drugs from human plasma unil.chresearchgate.net.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
HPLC coupled with Ultraviolet (UV) detection is a common method for the determination of pharmaceutical compounds. This technique has been utilized for the analysis of sertindole (B1681639) and its main metabolites, including this compound, in human plasma researchgate.netdntb.gov.uaenseignementsup-recherche.gouv.fr. A simplified ultraviolet liquid chromatographic method has been developed for the determination of sertindole, this compound, and norsertindole in human plasma dntb.gov.uaenseignementsup-recherche.gouv.fr. Typical HPLC-UV methods for such compounds often involve reversed-phase columns and UV detection at a specific wavelength where the analytes absorb light researchgate.netresearchgate.netscielo.br. For instance, a wavelength of 256 nm has been used for the quantitation of sertindole in an HPLC method researchgate.net. While HPLC-UV offers advantages in terms of availability and cost-effectiveness for routine analysis, its sensitivity may be a limiting factor for trace analysis of this compound in biological matrices compared to more sensitive detection methods like mass spectrometry psu.edu.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the trace analysis of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and specificity unil.chresearchgate.netlcms.czphytolab.com. LC-MS/MS is widely used in bioanalysis for pharmacokinetic studies and therapeutic drug monitoring psu.edu. A simple and sensitive LC-MS method has been developed and validated for the simultaneous quantification of several psychotropic drugs, including this compound (DSTN), in human plasma unil.chresearchgate.net. These methods often employ reversed-phase liquid chromatography with gradient elution at basic pH unil.chresearchgate.net. Analytes are typically monitored by mass spectrometry detection in the single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity unil.chresearchgate.netresearchgate.netmdpi.com. LC-MS/MS is particularly valuable when analyzing complex biological matrices where high sensitivity is required to detect low concentrations of the analyte phytolab.com.
Spectrofluorimetric Methods for this compound Detection
Spectrofluorimetric methods, which measure the fluorescence intensity of a compound, can offer high sensitivity for analytes that exhibit native fluorescence or can be derivatized to form fluorescent products researchgate.netresearchgate.net. While spectrofluorimetric methods have been developed for the determination of sertindole researchgate.nettheses.cz and other pharmaceutical compounds in various matrices psu.eduresearchgate.netresearchgate.net, specific detailed information on validated spectrofluorimetric methods focusing solely on the detection and quantification of this compound in biological matrices was not prominently available in the provided search results. However, given that sertindole exhibits fluorescence researchgate.net, it is plausible that this compound may also possess fluorescent properties, or that derivatization techniques could be applied for its spectrofluorimetric detection.
Method Validation Parameters in this compound Analytical Development
Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose registech.comscielo.br. For the quantification of this compound in biological matrices, validation parameters such as selectivity, sensitivity (LOD/LOQ), accuracy, precision, linearity, range, and recovery are typically evaluated according to regulatory guidelines registech.comscience.govresearchgate.netnih.gov.
Evaluation of Limits of Detection and Quantitation
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision registech.comscielo.breuropa.eusepscience.com. These parameters are crucial for assessing the sensitivity of an analytical method. LOD and LOQ can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve scielo.brsepscience.com. For methods quantifying this compound, achieving low LOD and LOQ values is important for analyzing samples with low metabolite concentrations. While specific LOD/LOQ values solely for this compound were not consistently provided across the search results, validated methods for panels including this compound in human plasma have established quantification ranges. For example, an LC-MS method for simultaneous quantification of several psychotropic drugs including this compound (DSTN) in human plasma was validated with a range of 4-200 ng/mL for DSTN unil.ch.
| Analyte | Method | Matrix | Validated Concentration Range (ng/mL) |
| This compound | LC-MS | Human Plasma | 4 – 200 unil.ch |
Assessment of Extraction Efficiency and Recovery Rates
Extraction efficiency and recovery rates evaluate the effectiveness of the sample preparation method in isolating the analyte from the biological matrix science.govresearchgate.netunil.chresearchgate.net. Extraction efficiency is the percentage of the analyte that is transferred from the original sample into the solvent or phase used for analysis. Recovery rate refers to the measured amount of analyte relative to the true amount in the sample after the entire sample preparation and analysis procedure. For the analysis of this compound in biological matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for sample preparation ptfarm.plunil.chresearchgate.net. Studies involving the quantification of this compound within panels of psychotropic drugs have reported good performance in terms of recoveries unil.ch. For instance, in an LC-MS/MS method for aripiprazole (B633) and its metabolite dehydroaripiprazole, mean recoveries of over 95% were achieved researchgate.net. While specific recovery rates exclusively for this compound were not detailed in every instance, the successful validation and application of these methods for this compound indicate acceptable extraction efficiencies and recovery rates were achieved unil.ch. Illustrative recovery data from studies involving similar compounds or panels including this compound highlight the effectiveness of the extraction procedures used.
| Analyte (or Panel including Analyte) | Extraction Method | Matrix | Illustrative Recovery Range (%) | Source |
| Panel including this compound | SPE (mix mode) | Human Plasma | Good performance in terms of recoveries reported unil.ch | unil.ch |
| Dehydroaripiprazole | Not specified (LC-MS/MS method) | Serum | 97.6 ± 7.2 researchgate.net | researchgate.net |
| Various Antipsychotics | MEPS | Human Plasma | 62 – 92 researchgate.net | researchgate.net |
| Aripiprazole | SPE (cyano) | Human Plasma | > 91.3 researchgate.net | researchgate.net |
| 35 Antipsychotics | Protein Precipitation | Human Plasma | 52.2 – 96.9 (Extraction Efficiency) lcms.cz | lcms.cz |
Chromatographic Selectivity and Robustness Considerations
Chromatographic selectivity and robustness are critical parameters in the development and validation of analytical methods for this compound. Selectivity refers to the ability of a method to accurately measure the analyte of interest in the presence of other components in the sample matrix, such as endogenous substances or related compounds like sertindole and norsertindole fda.gov. Achieving adequate selectivity is paramount to avoid interference and ensure the reliability of quantitative results.
For basic compounds like this compound, chromatographic behavior in reversed-phase systems can be influenced by interactions with residual silanols on the stationary phase, which may lead to poor peak shape (tailing) and affect retention time ptfarm.pl. Strategies to enhance selectivity and improve peak symmetry for basic analytes include the use of low or high pH eluents, the incorporation of silanol (B1196071) blockers in the mobile phase, or the use of specialized stationary phases designed for basic compounds ptfarm.pl.
Robustness, on the other hand, evaluates the reliability of an analytical method when subjected to small, deliberate variations in method parameters ut.ee. These parameters can include mobile phase composition (e.g., organic modifier content, buffer concentration, pH), flow rate, column temperature, and injection volume ut.ee. A robust method demonstrates consistent results despite these minor variations, indicating its suitability for routine use across different laboratories or under slightly varying conditions ut.ee.
Validation studies for chromatographic methods quantifying this compound in human plasma have included the assessment of robustness researchgate.net. Factors such as buffer concentration and type in the mobile phase can significantly impact method robustness and chromatographic selectivity chromatographyonline.com. Optimizing these parameters is essential during method development to ensure predictable selectivity and stable retention times chromatographyonline.com. The International Council for Harmonization (ICH) guidelines emphasize that robustness is typically evaluated during method development as a part of understanding the method's performance characteristics fda.goveuropa.eu. Demonstrating appropriate selectivity and robustness is a key aspect of validating analytical procedures for their intended purpose fda.gov.
Investigation of this compound Phototransformation Products and In Silico Biological Implications
The photostability of pharmaceutical compounds is a critical aspect of drug development and analysis, as exposure to light can lead to degradation and the formation of phototransformation products (TPs) mdpi.com. While research has extensively investigated the photodegradation of the parent compound, sertindole, the principles and methodologies applied are highly relevant to understanding the potential phototransformation of this compound.
Studies on sertindole's photodegradation using techniques like UHPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF) have identified numerous TPs mdpi.comresearchgate.net. These products are primarily formed through reactions such as dechlorination, hydroxylation, and dehydrogenation mdpi.comresearchgate.net. The identification and structural characterization of these TPs are crucial steps, often utilizing high-resolution mass spectrometry and techniques like LC-MS, GC-MS, and LC-NMR researchgate.netmdpi.com. The presence and abundance of these photoproducts can be influenced by factors such as the presence of excipients like metal oxides in formulations mdpi.comresearchgate.net.
Following the identification of phototransformation products, in silico methods are increasingly employed to predict their potential biological implications, including toxicity and pharmacological activity mdpi.comresearchgate.netnih.gov. In silico assessment involves using computational tools and databases to estimate various properties of the identified compounds based on their chemical structures mdpi.comnih.gov.
Research on the phototransformation products of sertindole has included in silico evaluations of their properties mdpi.comresearchgate.net. Using software, researchers have predicted parameters such as acute toxicity to rodents, mutagenicity, and the potential for hERG channel blockade mdpi.com.
Based on in silico assessments of sertindole's phototransformation products, some general trends have been observed mdpi.comresearchgate.net. While generally predicted to be less acutely toxic to rodents and possess lower hERG blocking potential compared to the parent compound, certain TPs have shown a potentially higher mutagenic risk mdpi.comresearchgate.net. For instance, one relatively abundant transformation product (TP2 in the referenced study on sertindole) was predicted to possess significant mutagenic potential mdpi.com.
The investigation of this compound's phototransformation products and their in silico biological implications is a critical area for understanding the stability and potential effects of this compound under light exposure. The methodologies developed for sertindole provide a strong foundation for such studies.
Table: In Silico Predicted Properties of Sertindole Phototransformation Products (Illustrative based on findings for Sertindole TPs)
| Property | Sertindole (Parent) | Phototransformation Products (General Trend) | Specific TP Example (e.g., TP2) |
| Acute Toxicity (Rodents) | Higher | Lower | Lower |
| hERG Blocking Potential | Higher | Lower | Lower |
| Mutagenicity | Lower | Potentially Higher | Higher |
Note: This table is based on in silico findings reported for the phototransformation products of sertindole mdpi.comresearchgate.net and is illustrative of the types of predictions made in such studies. Specific values and the properties of this compound's own photoproducts would require dedicated investigation.
Preclinical Pharmacokinetic Investigations of Dehydrosertindole
Enzymatic Biotransformation Pathways of Sertindole (B1681639) to Dehydrosertindole
Sertindole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of its principal metabolites, including this compound and norsertindole. researchgate.netnih.govresearchgate.net
Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4) in Formation
The formation of this compound from sertindole is significantly influenced by the activity of specific cytochrome P450 isoenzymes, notably CYP2D6 and CYP3A4. researchgate.netnih.govresearchgate.netnih.gov These enzymes catalyze the oxidation of sertindole, leading to the formation of this compound. nih.gov Genetic polymorphism of CYP2D6 can result in considerable interindividual variability in sertindole clearance, with poor metabolizers potentially exhibiting reduced clearance and higher plasma concentrations of the parent drug. nih.gov While CYP3A4 also plays a role, the combined activity of these enzymes is critical for the biotransformation of sertindole to its metabolites. researchgate.netnih.govresearchgate.net
Pharmacokinetic Modeling of this compound Disposition in Preclinical Systems
Pharmacokinetic modeling is a valuable tool used to characterize the disposition of compounds within biological systems and to predict their behavior. nih.govmdpi.com In preclinical studies involving this compound, modeling approaches have been employed to understand its kinetics. nih.gov
Application of One-Compartment Pharmacokinetic Models
In the context of modeling the pharmacokinetics of sertindole and its metabolite this compound in rats, a one-compartment model has been utilized to describe the disposition of this compound. nih.gov While a one-compartment model with Michaelis-Menten elimination best described the pharmacokinetics of the parent compound, sertindole, the formation of this compound was incorporated into the model and exhibited first-order elimination. nih.govresearchgate.net The one-compartment model simplifies the body as a single uniform unit where drug distribution and elimination occur. uomustansiriyah.edu.iq
Preclinical Pharmacodynamic Investigations of Dehydrosertindole
Receptor Binding and Occupancy Studies in Animal Models
Receptor binding and occupancy studies in animal models provide crucial insights into the affinity of a compound for specific receptors and the extent to which it occupies these receptors in vivo ksumsc.com. These studies help to elucidate the potential mechanism of action of a compound.
In vivo studies in rats have investigated the occupancy of striatal dopamine (B1211576) D2 receptors by dehydrosertindole. Pharmacokinetic/pharmacodynamic (PK/PD) modeling following the administration of this compound has yielded potency estimates for D2 receptor occupancy researchgate.netnih.gov. One study reported a potency estimate (expressed as Kd) of 165 ng/ml for D2-occupancy based on PK/PD modeling in rats researchgate.netnih.gov. This indicates the plasma concentration of this compound required to achieve half-maximal occupancy of dopamine D2 receptors in the striatum in this animal model ksumsc.com.
Table 1: In Vivo Dopamine D2 Receptor Occupancy Potency Estimate for this compound in Rats
| Compound | Target Receptor | Potency Estimate (Kd) | Animal Model | Method |
|---|---|---|---|---|
| This compound | Dopamine D2 | 165 ng/ml | Rat | PK/PD Modelling (In Vivo) |
While specific detailed affinity profiling data for this compound across a broad panel of receptors were not extensively found in the search results, the focus of the in vivo studies on dopamine D2 receptor occupancy suggests this is a primary target of interest for the metabolite, similar to its parent compound, sertindole (B1681639) researchgate.netnih.govguidetopharmacology.orgontosight.ai. Sertindole itself is known to have high affinity for dopamine D2, serotonin (B10506) 5-HT2A and 5-HT2C, and α1-adrenergic receptors dovepress.comguidetopharmacology.orgontosight.aitandfonline.comwikipedia.org. The pharmacological activity of this compound is often considered in the context of sertindole's known receptor interactions researchgate.netnih.gov.
Dopamine D2 Receptor Occupancy in Vivo
Behavioral Pharmacodynamic Assessment in Animal Models
Behavioral pharmacodynamic assessments in animal models are used to evaluate the potential therapeutic effects of a compound, particularly in the context of central nervous system disorders biotechfarm.co.ilescholarship.org. The conditioned avoidance response (CAR) paradigm is a widely used test for predicting antipsychotic-like activity wikipedia.org.
This compound has been evaluated in the conditioned avoidance response (CAR) paradigm in rats researchgate.netnih.gov. This test assesses the ability of an animal to avoid an unpleasant stimulus after being conditioned to do so wikipedia.org. Drugs that selectively suppress conditioned avoidance responses without impairing the ability to escape are considered to have antipsychotic-like properties wikipedia.org. Studies have recorded the behavioral effects of this compound in this paradigm following administration researchgate.netnih.gov.
Quantitative potency estimates, such as EC50 values, are determined from dose-response curves and indicate the concentration or dose of a compound required to produce 50% of its maximal effect ksumsc.comnih.govnanolive.combiorxiv.org. PK/PD modeling of this compound's effects in the CAR paradigm in rats has allowed for the determination of such potency estimates researchgate.netnih.gov. An EC50 value of 424 ng/ml for CAR measurements was reported for this compound, indicating the plasma concentration at which half of the maximal effect in suppressing conditioned avoidance responses is observed in this model researchgate.netnih.gov.
Table 2: Quantitative Potency Estimate (EC50) for this compound in the CAR Paradigm in Rats
| Compound | Pharmacodynamic Effect | Potency Estimate (EC50) | Animal Model | Method |
|---|---|---|---|---|
| This compound | Conditioned Avoidance Response Suppression | 424 ng/ml | Rat | PK/PD Modelling (In Vivo) |
Evaluation through Conditioned Avoidance Response (CAR) Paradigms
Comparative Pharmacodynamics of this compound versus Parent Compound in Preclinical Contexts
A competitive PK/PD analysis integrating the pharmacokinetics of both sertindole and this compound has been used to quantify the potency of sertindole while accounting for the metabolite's effects researchgate.netnih.gov. Based on this analysis in rats, the effect compartment concentrations of sertindole needed to attain 50% D2 occupancy and half-maximal effect in the CAR paradigm were estimated to be 133 ng/ml and 338 ng/ml, respectively researchgate.netnih.gov. For this compound, the corresponding estimates were 165 ng/ml for D2 occupancy (Kd) and 424 ng/ml for CAR measurements (EC50) researchgate.netnih.gov.
Table 3: Comparative Potency Estimates for Sertindole and this compound in Rats
| Compound | Pharmacodynamic Effect | Potency Estimate | Units | Animal Model | Method |
|---|---|---|---|---|---|
| Sertindole | 50% D2 Occupancy | 133 | ng/ml | Rat | Competitive PK/PD Modelling |
| Sertindole | Half-maximal CAR Effect | 338 | ng/ml | Rat | Competitive PK/PD Modelling |
| This compound | 50% D2 Occupancy (Kd) | 165 | ng/ml | Rat | PK/PD Modelling |
| This compound | Half-maximal CAR Effect (EC50) | 424 | ng/ml | Rat | PK/PD Modelling |
Competitive Pharmacodynamic Modeling of Parent-Metabolite Interactions
Following the administration of either sertindole or this compound orally to rats, plasma concentration-time profiles were determined. wikipedia.org Concurrently, striatal dopamine D2 receptor binding was assessed, along with the recording of behavioral effects in the conditioned avoidance response (CAR) paradigm. wikipedia.org
Pharmacokinetic modeling of sertindole in these studies was best described by a one-compartment model incorporating Michaelis-Menten elimination. wikipedia.org The formation of this compound was integrated into the pharmacokinetic model and demonstrated first-order elimination. wikipedia.org
Pharmacodynamic modeling after the administration of this compound allowed for the estimation of its potency. Potency estimates for this compound were determined to be 165 ng/ml for D2-occupancy (expressed as Kd) and 424 ng/ml for CAR measurements (expressed as EC50). wikipedia.org
To quantify the potency of sertindole while accounting for the pharmacodynamic parameters of its metabolite, the pharmacokinetics of the parent-metabolite system were integrated into a competitive pharmacodynamic Emax model. wikipedia.org Using this approach, the effect compartment concentrations of sertindole required to achieve 50% D2 occupancy and half-maximal effect in the CAR paradigm were estimated. These values were 133 ng/ml for 50% D2 occupancy and 338 ng/ml for the half-maximal effect in the CAR paradigm. wikipedia.org
For comparison, conventional modeling of the sertindole data without considering the metabolite yielded potency estimates of 102 ng/ml and 345 ng/ml for 50% D2 occupancy and half-maximal CAR effect, respectively. wikipedia.org
Potency Estimates from Pharmacodynamic Modeling in Rats
| Compound | Endpoint | Potency Estimate (ng/ml) | Model Type |
| This compound | D2-occupancy (Kd) | 165 | PK/PD modeling after metabolite administration |
| This compound | CAR (EC50) | 424 | PK/PD modeling after metabolite administration |
| Sertindole | D2-occupancy (50%) | 133 | Competitive PK/PD model (accounting for metabolite) |
| Sertindole | CAR (EC50) | 338 | Competitive PK/PD model (accounting for metabolite) |
| Sertindole | D2-occupancy (50%) | 102 | Conventional PK/PD modeling (without metabolite) |
| Sertindole | CAR (EC50) | 345 | Conventional PK/PD modeling (without metabolite) |
Structure Activity Relationship Sar Studies of Dehydrosertindole and Analogs
Elucidation of Molecular Determinants for Biological Activity in Dehydrosertindole
Research indicates that this compound has insignificant pharmacological activity in humans compared to sertindole (B1681639) acs.orgnih.gov. This suggests that the structural changes occurring during the metabolism of sertindole to this compound are critical molecular determinants for the observed loss or significant reduction in biological activity. Sertindole is metabolized via oxidation to this compound nih.gov. The precise molecular determinants responsible for the residual or altered activity of this compound would require specific studies comparing the binding affinities and functional effects of this compound and sertindole on their target receptors.
Studies in rats have characterized the pharmacokinetics and pharmacodynamics of this compound, including its in vivo D2 receptor occupancy and effects on conditioned avoidance response (CAR) researchgate.netresearchgate.net. PK/PD modeling in rats provided potency estimates for this compound regarding D2-occupancy (Kd) and CAR measurements (EC50) researchgate.net. These findings, although in an animal model, suggest that this compound does retain some interaction with D2 receptors and can elicit behavioral effects, albeit with potentially lower potency compared to the parent compound.
Impact of Structural Modifications on this compound's Receptor Binding Profiles
This compound is a product of oxidative metabolism of sertindole nih.gov. The structural difference between sertindole and this compound lies in the indole (B1671886) ring system. Sertindole is a phenylindole derivative wikipedia.org. The conversion to this compound involves a modification to this core structure.
Sertindole is known to strongly block 5-HT2 serotonin (B10506) receptors, D2 dopamine (B1211576) receptors, and α1-adrenergic receptors, with moderate activity at D1 dopamine, α2-adrenergic, and H1 histamine (B1213489) receptors, and weak activity at sigma receptors wikipedia.org. It also affects the HERG potassium ion channel wikipedia.org.
The reported insignificant pharmacological activity of this compound in humans acs.orgnih.gov implies that the structural changes from sertindole significantly impact its binding affinity or efficacy at these key receptors. While direct comparative receptor binding profiles for this compound across the full spectrum of sertindole's targets are not detailed in the provided results, the reduced activity suggests a diminished interaction with these receptors.
However, the rat study mentioning D2 receptor occupancy by this compound indicates that some level of receptor interaction is retained researchgate.net. Further structural modifications to the this compound scaffold would likely lead to further alterations in receptor binding profiles, potentially generating analogs with different affinities or selectivities. The patent literature mentions sertindole derivatives with altered binding affinities for dopamine, serotonin, and adrenergic receptors, leading to an improved therapeutic index google.com. While not explicitly focused on this compound analogs, this highlights the principle that structural changes to the sertindole core can significantly influence receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives
The application of Quantitative Structure-Activity Relationship (QSAR) approaches involves developing predictive models that relate chemical structure to biological activity nih.gov. While QSAR studies have been applied to various compound series, including indole derivatives dntb.gov.ua, specific detailed QSAR studies focused on this compound derivatives are not prominently featured in the provided search results.
However, the general principles of QSAR are relevant to understanding how modifications to the this compound structure might affect its activity. QSAR models can utilize various molecular descriptors to quantify structural properties and correlate them with biological endpoints such as receptor binding affinity or functional activity nih.gov. These approaches can help identify key structural features that are important for activity and guide the design of new analogs with desired properties.
The mention of QSAR in the context of evaluating potential for drug-induced phospholipidosis researchgate.net and in studies of other compound classes like dihydroorotate (B8406146) dehydrogenase inhibitors science.gov and melatonin (B1676174) derivatives researchgate.net demonstrates the broader application of this methodology in medicinal chemistry. Applying QSAR to this compound derivatives would involve synthesizing or identifying a series of related compounds, measuring their biological activity (e.g., receptor binding), and then building computational models to correlate the structural variations with the observed activity. This could help in understanding why this compound has reduced activity compared to sertindole and potentially in designing analogs with modified activity profiles, although the clinical relevance of such analogs would depend on their pharmacological properties and safety.
Theoretical and Computational Research on Dehydrosertindole
Computational Chemistry Approaches to Dehydrosertindole Structural Analysis
Computational chemistry provides tools to study the structure and stability of chemical systems kallipos.grroutledge.com. Techniques such as geometry optimization, potential energy surface scanning, and vibrational analysis can be applied to this compound to understand its three-dimensional structure, preferred conformations, and energy landscape kallipos.gr. While specific detailed computational structural analyses focusing solely on this compound were not extensively found in the search results, computational chemistry methods are generally used to elucidate the structural aspects of molecules, including hydrogen bonding and non-covalent interactions that influence crystal packing and molecular interactions rsc.org. These methods can identify interaction sites and intermolecular interaction energies rsc.org.
In Silico Prediction of this compound's Biological Interactions
In silico methods are widely used to predict the biological activities and potential interactions of compounds based on their structural properties way2drug.comnih.gov. For this compound, this can involve predicting its interactions with various biological targets, such as receptors and enzymes. In silico prediction of compound-target interactions is a cost-effective approach in drug safety assessment and can help infer potential adverse drug reactions nih.gov. While direct in silico predictions specifically for this compound's broad biological interaction profile were not detailed in the search results, studies on its parent compound, sertindole (B1681639), utilize computational approaches like molecular docking and molecular dynamics simulations to understand interactions with proteins like the receptor for advanced glycation endproducts (RAGE) researchgate.netnih.gov. These methods evaluate binding affinities and interaction patterns researchgate.netnih.gov. Given that this compound is a metabolite of sertindole, similar computational techniques could be applied to predict its own binding characteristics to relevant biological targets, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, which are known targets of sertindole wikipedia.orgwikipedia.org.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in this compound Research
PK/PD modeling and simulation are essential tools in drug development, integrating how the body processes a drug (pharmacokinetics) with how the drug affects the body (pharmacodynamics) frontiersin.orgnih.gov. This provides a framework for understanding and predicting the time course of drug effects nih.gov. Research on this compound has specifically utilized PK/PD modeling to characterize its behavior and effects, particularly in relation to its parent compound, sertindole researchgate.netnih.gov.
A study in rats characterized the pharmacokinetics of both sertindole and this compound and evaluated their comparative pharmacodynamics based on in vivo D2 receptor occupancy and behavioral conditioned avoidance response (CAR) researchgate.netnih.gov. PK/PD modeling after the administration of this compound provided potency estimates for D2-occupancy (Kd) and CAR measurements (EC50) researchgate.netnih.gov. The pharmacokinetics of the parent-metabolite system were integrated into a competitive pharmacodynamic E(max) model to quantify the potency of sertindole while accounting for the metabolite researchgate.netnih.gov.
The study reported specific potency estimates derived from PK/PD modeling:
| Compound | Pharmacodynamic Measure | Potency Estimate (ng/ml) |
| This compound | D2-occupancy (Kd) | 165 |
| This compound | CAR measurements (EC50) | 424 |
| Sertindole | 50% D2 Occupancy (Effect Compartment) | 133 |
| Sertindole | Half-maximal CAR Effect (Effect Compartment) | 338 |
Conclusion and Future Research Directions for Dehydrosertindole
Synthesis of Key Academic Findings on Dehydrosertindole
Academic research has identified this compound as one of the two main metabolites formed during the metabolism of sertindole (B1681639) in the liver. This metabolic conversion is primarily mediated by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4. wikipedia.orgncats.iowikipedia.org The formation of this compound occurs through an oxidation pathway. wikipedia.orgncats.io
Identification of Unexplored Research Avenues and Methodological Challenges
Despite the current understanding of this compound as a metabolite with reportedly negligible effects, several unexplored research avenues exist. A primary area for future investigation is a more detailed and comprehensive characterization of its pharmacological profile. While reported as having "negligible effects," highly sensitive in vitro and in vivo studies could potentially reveal subtle interactions with a broader range of biological targets that have not been thoroughly assessed. Given the complexity of pharmacological systems, even minor interactions could be relevant in specific physiological or pathological contexts, or in combination with other substances.
Furthermore, research could explore the long-term fate and potential accumulation of this compound in various tissues. While its elimination half-life is linked to that of sertindole, specific studies on its tissue distribution and persistence are limited. Understanding these aspects could be important, particularly in vulnerable populations or during chronic sertindole administration.
Methodological challenges in studying this compound include the need for highly sensitive and specific analytical techniques to accurately quantify its concentrations in biological matrices, especially if its levels are significantly lower than the parent compound. Studying a metabolite with low or negligible activity also presents challenges in designing relevant pharmacodynamic assays that can detect subtle biological effects.
Potential for this compound Research in Translational Science
While this compound itself may not currently present direct opportunities as a therapeutic agent due to its reported negligible pharmacological activity, research into this metabolite holds potential relevance in translational science through several indirect avenues.
Firstly, a deeper understanding of this compound's formation and elimination contributes directly to the translational science surrounding the parent drug, sertindole. Detailed pharmacokinetic studies involving this compound can help refine population pharmacokinetic models for sertindole, leading to improved understanding of inter-individual variability in drug exposure. This is crucial for optimizing dosing strategies and potentially personalizing treatment approaches for patients receiving sertindole, aiming to maximize efficacy while minimizing variability in response.
Secondly, investigating whether the "negligible effects" of this compound are absolute or context-dependent could have translational implications. For instance, exploring its activity in specific disease states or in individuals with particular genetic polymorphisms affecting drug metabolism could reveal previously unrecognized roles. This aligns with the goals of translational science to bridge basic research findings with clinical applications and understand variability in drug response.
Q & A
Q. What are the primary metabolic pathways of dehydrosertindole, and how do they differ across CYP phenotypes?
this compound is a major metabolite of sertindole, formed via CYP2D6 and CYP3A4-mediated oxidation and dehydration . Pharmacokinetic studies in humans show that CYP2D6 polymorphisms significantly influence metabolic ratios (e.g., this compound/sertindole AUC ratio), with extensive metabolizers (EMdex) exhibiting higher ratios compared to poor metabolizers (PMdex) . Methodologically, phenotyping via urinary dextromethorphan metabolic ratios (MRdex) and genotyping can stratify subjects to assess enzyme contributions .
Q. How do pharmacokinetic parameters (e.g., t½, CL/F) of this compound vary between CYP2D6 phenotypes?
In PMdex subjects, sertindole’s oral clearance (CL/F) decreases by ~70%, and its elimination half-life (t½) increases from 53 to 132 hours compared to EMdex. This compound t½ also increases significantly (74 vs. 191 hours) in PMdex groups, suggesting prolonged exposure . These differences highlight the need for stratified pharmacokinetic modeling in study designs, particularly when assessing drug-drug interactions or CYP inhibition .
Q. What methodologies are used to quantify this compound and its parent compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying sertindole and this compound in plasma and urine . Renal clearance studies require 24-hour urine collection, with metabolite recovery accounting for <1% of the administered dose, necessitating high-sensitivity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in CYP3A4’s role in this compound metabolism across studies?
While CYP2D6 is the primary enzyme for sertindole metabolism, conflicting evidence exists regarding CYP3A4’s contribution. For example, erythromycin (a CYP3A4 inhibitor) increases this compound AUC but not sertindole levels, suggesting CYP3A4 mediates this compound elimination . To address contradictions, researchers should combine in vitro hepatic microsome assays with in vivo phenotyping (e.g., 6β-hydroxycortisol/cortisol ratios) to isolate enzyme-specific activity .
Q. What experimental designs are optimal for assessing this compound’s pharmacodynamic effects in behavioral models?
Preclinical studies in rats use conditioned avoidance response (CAR) tests to link this compound exposure to D2 receptor occupancy. Dosing regimens must account for sertindole’s long t½ (68–102 hours) and this compound’s delayed peak concentrations . Cross-species pharmacokinetic-pharmacodynamic (PK-PD) modeling is recommended to extrapolate behavioral outcomes to humans .
Q. How do CYP2D6 inhibitors impact this compound/sertindole metabolic ratios, and what are the implications for study validity?
CYP2D6 inhibitors (e.g., paroxetine) reduce sertindole clearance by 30–50%, increasing this compound/sertindole ratios . This confounds studies unless phenotyping is performed pre- and post-inhibition. A longitudinal design with repeated MRdex measurements (e.g., days 0, 12, and 27) can control for transient enzyme inhibition .
Q. What statistical approaches are appropriate for analyzing inter-individual variability in this compound exposure?
Linear mixed-effects models are suitable for nested data (e.g., multiple time points per subject). For example, the correlation between log(MRdex) and this compound/sertindole ratios (r² = 0.86) in EMdex subjects requires covariate adjustment for CYP3A4 activity . Non-parametric tests (e.g., Mann-Whitney U) should be used for small PMdex cohorts (n < 10) to avoid normality assumptions .
Q. How can researchers address the limited urinary excretion data for this compound in existing literature?
Only 0.33% of the administered sertindole dose is excreted renally as parent drug or metabolites . To improve detection, studies should employ radiolabeled sertindole in balance studies or leverage advanced imaging techniques (e.g., PET tracers) to track metabolite distribution .
Methodological Considerations
Q. What are the pitfalls in extrapolating this compound pharmacokinetics from rodent models to humans?
Rodent studies show faster sertindole metabolism (t½ = 10–15 hours) compared to humans (t½ = 53–132 hours) . Allometric scaling must incorporate species-specific CYP expression profiles and protein binding differences. Additionally, behavioral assays in rodents may not fully capture this compound’s central nervous system effects due to blood-brain barrier variability .
Q. How should researchers design studies to isolate this compound’s pharmacological activity from sertindole?
Co-administration of sertindole with CYP2D6 inhibitors (e.g., fluoxetine) can suppress this compound formation, allowing direct assessment of sertindole’s effects. Conversely, administering pure this compound in CYP2D6-deficient models (e.g., PMdex humans or Cyp2d6 KO mice) isolates its activity .
Data Interpretation and Reporting
Q. How can contradictory findings about this compound’s clinical relevance be reconciled in publications?
For example, while CYP2D6 inhibition alters this compound/sertindole ratios, its clinical impact remains debated . Researchers should contextualize pharmacokinetic changes against therapeutic indices and adverse event thresholds (e.g., QTc prolongation). Meta-analyses pooling data from genotyped cohorts can strengthen evidence .
Q. What criteria should guide the inclusion of this compound data in pharmacokinetic tables?
Tables must report mean ± SD for Cmax, AUC, t½, and CL/F, stratified by CYP phenotype. For metabolites, include recovery percentages (urine/feces) and metabolic ratios. Subgroup analyses (e.g., EMdex vs. PMdex) should be highlighted with p-values and effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
